molecular formula C10H15N5O2S B119781 Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide CAS No. 141957-20-2

Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide

Cat. No. B119781
M. Wt: 269.33 g/mol
InChI Key: SOLKYHDELNQENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide, also known as PTD, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTD is a derivative of pyrazinamide and has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide is not fully understood. However, studies have shown that Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide inhibits the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has been found to have antibacterial activity against various gram-positive and gram-negative bacteria.

Advantages And Limitations For Lab Experiments

One advantage of using Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide in lab experiments is its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-bacterial properties. Another advantage is that Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide can be synthesized using various methods, making it readily available for research purposes. However, one limitation of using Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

For research on Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide include further studies on its mechanism of action, toxicity, and potential therapeutic applications.

Synthesis Methods

Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide can be synthesized using various methods, including the reaction of pyrazine-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. Another method involves the reaction of 2,3-dichloropyrazine with thiosemicarbazide in the presence of sodium hydroxide. The yield of Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide using these methods ranges from 60-80%.

Scientific Research Applications

Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-bacterial properties. In vitro studies have shown that Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide has been found to have antibacterial activity against various gram-positive and gram-negative bacteria.

properties

CAS RN

141957-20-2

Product Name

Pyrazino(2,3-c)(1,2,6)thiadiazin-4-amine, 1,7-diethyl-6-methyl-, 2,2-dioxide

Molecular Formula

C10H15N5O2S

Molecular Weight

269.33 g/mol

IUPAC Name

1,7-diethyl-6-methyl-2,2-dioxopyrazino[2,3-c][1,2,6]thiadiazin-4-amine

InChI

InChI=1S/C10H15N5O2S/c1-4-7-6(3)12-8-9(11)14-18(16,17)15(5-2)10(8)13-7/h4-5H2,1-3H3,(H2,11,14)

InChI Key

SOLKYHDELNQENI-UHFFFAOYSA-N

SMILES

CCC1=C(N=C2C(=NS(=O)(=O)N(C2=N1)CC)N)C

Canonical SMILES

CCC1=C(N=C2C(=NS(=O)(=O)N(C2=N1)CC)N)C

Other CAS RN

141957-20-2

synonyms

4-Amino-1,7-diethyl-6-methylpyrazino(2,3-c)(1,2,6)thiadiazine 2,2-diox ide

Origin of Product

United States

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